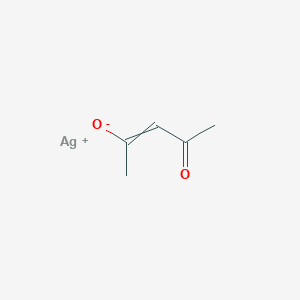

Silver(1+) 4-oxopent-2-en-2-olate

描述

属性

IUPAC Name |

silver;4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.Ag/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHACQUSVOVNARW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].[Ag+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7AgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Methodology

This approach, adapted from patent WO2004056737A1, involves reacting silver hydroxide (AgOH) or hydrated silver oxide with acetylacetone (acacH). The reaction leverages the weak acidity of acetylacetone (pKa ≈ 8–9) to deprotonate the ligand, forming the acetylacetonate anion (acac⁻), which coordinates with Ag⁺.

Steps :

- Precipitation of AgOH :

- Reaction with Acetylacetone :

- Isolation :

- The product is filtered, washed with cold water, and dried under vacuum.

Key Data :

| Parameter | Value/Description |

|---|---|

| Yield | 85–92% |

| Purity | >98% (by elemental analysis) |

| Reaction Temperature | 40–50°C |

| Critical Factor | Complete removal of alkali contaminants |

Direct Reaction of Silver Nitrate with Acetylacetone in Solvent Media

Methanol-Acetonitrile Solvent System

Developed by Wakeshima et al., this method avoids isolating AgOH by directly reacting AgNO₃ with acetylacetone in a mixed solvent system.

Steps :

- Dissolution :

- AgNO₃ is dissolved in dry methanol.

- Ligand Addition :

- Acetylacetone and triethylamine (NEt₃) are added to deprotonate acacH.

- Reaction Conditions :

- Isolation :

- The product precipitates upon cooling, is filtered, and dried.

Key Data :

| Parameter | Value/Description |

|---|---|

| Yield | 78–84% |

| Purity | 95–97% (by IR spectroscopy) |

| Solvent Ratio | MeOH:MeCN = 1:1 (v/v) |

| Advantages | Avoids alkali contamination; scalable |

Redox-Based Synthesis Using Hydrogen Peroxide

While patents describe redox methods for transition metals like Mn and Cr, silver’s +1 oxidation state simplifies synthesis. However, hydrogen peroxide (H₂O₂) can stabilize reactive intermediates in some protocols.

Adapted Protocol :

- Oxidation :

- Ag metal is oxidized with 30% H₂O₂ in aqueous medium to form Ag⁺.

- Ligand Coordination :

- Acetylacetone is added, and pH is adjusted to 5.5–6.0 using NH₄OH.

- Isolation :

- Ag(acac) precipitates and is purified via recrystallization from ethanol.

Key Data :

| Parameter | Value/Description |

|---|---|

| Yield | 70–75% |

| Purity | 90–93% |

| Limitations | Lower yield due to side reactions |

Comparative Analysis of Methods

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Acid-Base (AgOH) | 85–92 | >98 | High | High purity, minimal solvents |

| Direct (AgNO₃/MeOH) | 78–84 | 95–97 | Moderate | No alkali contaminants |

| Redox (H₂O₂) | 70–75 | 90–93 | Low | Direct metal use |

Challenges and Optimization Strategies

Contamination Control

Solvent Selection

- Polar aprotic solvents (e.g., MeCN) improve ligand coordination but increase costs. Ethanol-water mixtures offer a cost-effective alternative with 80–85% yields.

Industrial vs. Laboratory-Scale Production

| Factor | Industrial Scale | Laboratory Scale |

|---|---|---|

| Preferred Method | Acid-Base (AgOH) | Direct (AgNO₃/MeOH) |

| Throughput | 10–50 kg/batch | 1–100 g/batch |

| Cost Drivers | Solvent recovery, waste management | Purity, reagent availability |

Recent Advances (Post-2020)

化学反应分析

Types of Reactions

Silver(1+) 4-oxopent-2-en-2-olate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silver oxide.

Reduction: It can be reduced to metallic silver.

Substitution: The ligand can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines.

Major Products

Oxidation: Silver oxide (Ag2O)

Reduction: Metallic silver (Ag)

Substitution: Various silver-ligand complexes depending on the substituent used.

科学研究应用

Silver(1+) 4-oxopent-2-en-2-olate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of silver nanoparticles.

Biology: Investigated for its antimicrobial properties and potential use in medical devices.

Medicine: Explored for its potential in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the production of conductive inks and coatings for electronic applications.

作用机制

The mechanism of action of silver(1+) 4-oxopent-2-en-2-olate involves the release of silver ions, which interact with various molecular targets. These silver ions can bind to proteins, nucleic acids, and cell membranes, disrupting cellular functions and leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and conditions .

相似化合物的比较

Comparison with Similar Compounds

Structural and Chemical Properties

The 4-oxopent-2-en-2-olate ligand forms stable complexes with various metals, but differences arise in geometry, stability, and reactivity based on the metal’s oxidation state and ionic radius:

Notes:

- Silver’s +1 oxidation state limits its coordination number, often resulting in simpler geometries compared to +2 or +3 metals like Cu²⁺ or Co³⁺.

- Lead(II) complexes exhibit environmental and health hazards, unlike silver or cobalt derivatives .

Stability and Reactivity

- Thermal Stability : Cobalt(III) and titanium(IV) complexes are stable at elevated temperatures (>200°C), whereas silver and copper derivatives may decompose at lower temperatures (~150°C) due to weaker metal-ligand bonds .

Data Tables

Table 1: Key Identifiers of 4-Oxopent-2-en-2-olate Complexes

| Compound | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| This compound | Not explicitly listed | AgC₅H₇O₂ | ~194.9 (estimated) |

| Copper(II) 4-oxopent-2-en-2-olate | 13395-16-9 | Cu(C₅H₇O₂)₂ | 262.76 |

| Cobalt(III) 4-oxopent-2-en-2-olate | 21679-46-9 | Co(C₅H₇O₂)₃ | 356.26 |

| Lead(II) 4-oxopent-2-en-2-olate | 15282-88-9 | Pb(C₅H₇O₂)₂ | 405.41 |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing Silver(1+) 4-oxopent-2-en-2-olate, and how can purity be validated experimentally?

- Methodology :

- Synthesis typically involves reacting silver nitrate with the sodium salt of 4-oxopent-2-en-2-olic acid under inert conditions to prevent oxidation.

- Purity validation requires a combination of elemental analysis (C, H, O, Ag content), FTIR to confirm ligand coordination (C=O and C=C stretching frequencies), and X-ray diffraction (XRD) for crystallinity assessment.

- Thermogravimetric analysis (TGA) can identify solvent residues or decomposition products .

- Key Data :

| Technique | Expected Outcome |

|---|---|

| FTIR | Peaks at 1650–1700 cm⁻¹ (C=O) and 1550–1600 cm⁻¹ (C=C) |

| XRD | Crystallographic match with analogous metal-enolate structures |

| TGA | Mass loss <5% below 150°C (indicating low solvent retention) |

Q. How should researchers design experiments to investigate the stability of this compound under varying environmental conditions?

- Experimental Design :

- Conduct accelerated stability studies by exposing the compound to controlled humidity (20–80% RH), temperature (25–60°C), and light (UV/visible) in sealed chambers.

- Monitor degradation via HPLC for ligand dissociation or UV-Vis spectroscopy for Ag⁺ reduction to Ag⁰ (plasmonic absorption at ~400 nm).

- Use mass spectrometry (MS) to identify degradation byproducts .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

- Methodology :

- Density Functional Theory (DFT) calculations using hybrid functionals (e.g., B3LYP) and basis sets (e.g., LANL2DZ for Ag) to predict bond lengths, charge distribution, and frontier molecular orbitals.

- Compare computational results with experimental XRD and XPS data to validate accuracy.

- Analyze ligand-to-metal charge transfer (LMCT) transitions to explain redox behavior .

- Data Interpretation : Discrepancies between predicted and observed spectra may indicate neglected solvent effects or relativistic corrections for Ag .

Q. How can researchers resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?

- Analytical Framework :

- Perform kinetic studies under standardized conditions (solvent, temperature, substrate ratios) to isolate variables.

- Use in-situ Raman spectroscopy to monitor intermediate species during catalysis.

- Compare turnover frequencies (TOF) and activation energies (Ea) across studies to identify outliers.

- Re-evaluate ligand coordination modes (monodentate vs. bidentate) via EXAFS .

- Example Data Conflict : Higher TOF values in polar solvents may arise from enhanced Ag⁺ solvation, altering the active species .

Q. What strategies optimize the reproducibility of this compound in nanoparticle synthesis?

- Best Practices :

- Standardize precursor concentrations, reducing agents (e.g., NaBH₄), and capping agents (e.g., PVP).

- Document reaction parameters (pH, stirring rate, temperature) using a detailed protocol template (see for experimental section guidelines).

- Publish raw TEM/SEM images, particle size distributions, and zeta potential data in supplementary materials to enable direct comparison .

- Common Pitfalls : Inconsistent nucleation rates due to trace impurities can skew size distributions. Pre-filter solvents and use chelating agents to sequester interfering ions .

Data Management and Reporting Guidelines

Q. How should researchers structure datasets for this compound to ensure reproducibility?

- Data Plan :

- Organize raw data (spectra, chromatograms) and processed data (peak integrals, crystallographic parameters) in separate folders with timestamps.

- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) using metadata templates (e.g., DOI assignment for public archives).

- Include error margins and uncertainty calculations for quantitative measurements .

- Example :

| Dataset Type | Format | Metadata Required |

|---|---|---|

| XRD | .cif | Wavelength, temperature, R-factor |

| NMR | .jdx | Solvent, reference standard |

Q. What statistical methods are appropriate for analyzing contradictory results in this compound’s thermodynamic properties?

- Analysis Workflow :

- Apply multivariate regression to correlate thermodynamic parameters (ΔH, ΔS) with experimental variables (e.g., solvent polarity).

- Use Grubbs’ test to identify outliers in enthalpy of formation measurements.

- Report confidence intervals (95% CI) and p-values for hypothesis testing .

- Case Study : Conflicting ΔG values may stem from inconsistent activity coefficient models in solution-phase calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。